MAB-CHMINACA metabolite M3 RM

Metabolite Profiling Synthetic Cannabinoid Metabolism LC-MS/MS Method Development

MAB-CHMINACA metabolite M3 RM is a certified reference material (CRM) categorized as a synthetic cannabinoid metabolite. It represents an expected biotransformation product of the schedule I synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA), arising from simultaneous hydroxylation of the cyclohexyl ring and hydrolysis of the terminal carboxamide group.

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
Cat. No. B10764744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAB-CHMINACA metabolite M3 RM
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O
InChIInChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)
InChIKeyHWEQMPAYSNTICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAB-CHMINACA Metabolite M3 RM: A Certified Reference Standard for Dual-Parent Synthetic Cannabinoid Confirmation


MAB-CHMINACA metabolite M3 RM is a certified reference material (CRM) categorized as a synthetic cannabinoid metabolite . It represents an expected biotransformation product of the schedule I synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA), arising from simultaneous hydroxylation of the cyclohexyl ring and hydrolysis of the terminal carboxamide group . This compound serves as a dual-purpose analytical reference standard, as it corresponds to a metabolite structurally shared by both MAB-CHMINACA and ADB-CHMINACA parent drugs . It is manufactured and tested to comply with ISO/IEC 17025:2005 and ISO Guide 34:2009 guidelines, ensuring the highest level of metrological traceability for forensic and clinical toxicology applications .

Why Generic Substitution Fails: The Critical Need for Metabolite-Specific MAB-CHMINACA M3 RM


In the forensic confirmation of synthetic cannabinoid intake, generic substitution of reference standards is not viable due to the divergent metabolic profiles observed in authentic human specimens. While in vivo studies identified M1 and M11 as the primary urinary metabolites, M3 constitutes a chemically distinct combinatorial biotransformation product whose detection is essential for comprehensive method validation and isomeric discrimination . Furthermore, metabolites of close structural analogs such as AB-CHMINACA (e.g., AB-CHMINACA metabolite M3A) differ in hydroxylation patterns and molecular mass, precluding their use as direct substitutes for MAB-CHMINACA M3 RM in quantitative LC-MS/MS assays . The ISO 17025-accredited RM certification of this specific compound further distinguishes it from non-certified research-grade materials, which may lack traceable uncertainty budgets and batch-specific certificates of analysis required for ISO-compliant laboratories .

Quantitative Differentiation Evidence for MAB-CHMINACA Metabolite M3 RM


Dual-Modification Metabolic Signature: Combined Hydroxylation and Hydrolysis vs. Single-Modification Metabolites

MAB-CHMINACA metabolite M3 RM is distinguished from the predominant in vivo urinary metabolites M1 and M11 by its unique dual-site modification (cyclohexyl hydroxylation + terminal amide hydrolysis). In an authentic human urine specimen, the primary metabolites detected were M1 (4-monohydroxycyclohexylmethyl, concentration 2.17 ± 0.15 ng/mL) and the dihydroxylated M11 (10.2 ± 0.3 ng/mL) . M3, incorporating a carboxylic acid moiety from amide hydrolysis absent in M11 and the hydroxylation absent in the simple hydrolysis product M2, provides a chromatographically distinct retention time and mass spectrometric fragmentation profile . This structural distinction is critical for method specificity, as reliance solely on M1 or M11 standards fails to verify correct isomer assignment in hepatocyte incubation studies, where M3 can co-elute with other hydroxylated regioisomers .

Metabolite Profiling Synthetic Cannabinoid Metabolism LC-MS/MS Method Development

Certified Reference Material (CRM) Grade: ISO 17025 Accreditation vs. Non-Certified Research Standards

The CRM (Certified Reference Material) designation for MAB-CHMINACA metabolite M3, as supplied under catalog number 18184, carries dual accreditation to ISO/IEC 17025:2005 and ISO Guide 34:2009, in contrast to standard Research Grade materials or non-certified Reference Materials (RMs) . The CRM certification mandates a minimum purity of ≥98% and provides batch-specific certificates of analysis (CofAs) that include traceable uncertainty values and stability data, as verified by ACALSS Accreditation Services . In comparison, the non-certified RM version (CAT N°: 17814), while still meeting ISO 17025 guidelines, does not carry the full CRM accreditation that guarantees metrological traceability to SI units . This quantitative difference in documentation rigor directly impacts the admissibility of analytical data in regulatory and court-supervised forensic settings.

Forensic Toxicology Reference Material Certification ISO 17025 Method Accreditation

Mass Spectrometric Fingerprint: Orbitrap MS/MS Spectral Tree Count and Database Curation vs. Non-Curated Public Libraries

MAB-CHMINACA metabolite M3 RM is supported by a highly curated mass spectral database entry containing 460 spectra derived from a Q Exactive Plus Orbitrap instrument, organized into 4 distinct spectral trees covering MS1 and MS2 fragmentation data . This contrasts with many in-class metabolites (e.g., M1, M2, M5, M11) for which fewer curated MS spectra are publicly available in authoritative databases . The high-resolution accurate mass (HRAM) fragment ion spectrum of M3, featuring characteristic neutral loss of water (18 Da) from the cyclohexanol moiety and decarboxylation (44 Da) from the terminal carboxylic acid, provides a definitive diagnostic fingerprint that distinguishes it from the dihydroxylated M11 (which lacks the carboxylic acid motif and thus does not exhibit the 44 Da neutral loss) .

High-Resolution Mass Spectrometry HRAM MS/MS Spectral Library Forensic Identification

Dual-Parent Compound Specificity: Common Metabolite of MAB-CHMINACA and ADB-CHMINACA vs. Analog-Specific Metabolites

MAB-CHMINACA metabolite M3 RM is structurally identical to ADB-CHMINACA metabolite M3, as confirmed by both vendor alias cross-references and molecular formula consistency (C21H29N3O4, MW 387.5 g/mol) . This dual-parent specificity contrasts with metabolites such as AB-CHMINACA metabolite M3A, which possesses a different hydroxylation pattern and is not a confirmed metabolite of MAB-CHMINACA . In human hepatocyte incubations of ADB-CHMINACA, metabolite M3 was among the ten major metabolites detected, whereas of the six commercially available reference standards tested, only two matched actual metabolites, underscoring the importance of selecting structurally verified standards . Procuring M3 RM therefore enables a single reference material to serve as a confirmatory marker for exposure to either MAB-CHMINACA or ADB-CHMINACA, reducing procurement costs and stock redundancy.

Synthetic Cannabinoid Metabolite Marker ADB-CHMINACA

Optimal Application Scenarios for MAB-CHMINACA Metabolite M3 RM


ISO 17025-Accredited Forensic Toxicology Laboratories Requiring Certified Reference Materials for Court-Admissible Drug Testing

Forensic laboratories seeking accreditation or maintaining ISO 17025 compliance must use certified reference materials (CRMs) that provide SI-traceable uncertainty values and batch-specific certificates of analysis. MAB-CHMINACA metabolite M3 CRM (CAT N°: 18184) fulfills this requirement with ACLASS dual accreditation to ISO/IEC 17025:2005 and ISO Guide 34:2009, ensuring legal defensibility of quantitative MAB-CHMINACA/ADB-CHMINACA metabolite confirmation assays . The ≥98% certified purity and documented stability data directly support the stringent documentation demands of court-supervised forensic casework .

Comprehensive In Vitro Metabolite Profiling Studies of ADB-CHMINACA Using Human Hepatocyte Incubation Models

In human hepatocyte incubation studies of ADB-CHMINACA, M3 was identified among ten major metabolites, yet only two of six commercially available reference standards matched actual hepatocyte metabolites . M3 RM serves as a critical analytical standard for correct isomer assignment via co-chromatography and HRAM-MS/MS matching, enabling researchers to distinguish between genuine biotransformation products and artifactual isomers . Its dual hydroxylation-plus-hydrolysis modification pattern makes it particularly valuable for validating cytochrome P450-mediated amide hydrolysis pathways in in vitro metabolism studies .

Developing High-Resolution Mass Spectrometry (HRMS) Spectral Libraries for Emerging Synthetic Cannabinoid Metabolites

The mzCloud database entry for MAB-CHMINACA metabolite M3, comprising 460 high-resolution Orbitrap spectra across 4 spectral trees, provides a manually curated reference point for building in-house HRMS spectral libraries . Laboratories developing screening methods for the indazole carboxamide class can leverage this curated data to train machine learning-based identification algorithms and to validate the diagnostic neutral loss pattern (18 Da from hydroxyl + 44 Da from decarboxylation) that distinguishes M3 from structurally related metabolites such as M11 .

Dual-Parent Confirmatory Testing in Clinical Toxicology Programs Monitoring Poly-Drug Synthetic Cannabinoid Exposures

MAB-CHMINACA and ADB-CHMINACA are often co-encountered in clinical intoxication cases. Since M3 is an established metabolite of both parent drugs, a single M3 RM procurement enables confirmatory testing for exposure to either compound without requiring separate metabolite standards . This dual-parent specificity reduces analytical stock complexity and procurement expenditure for clinical toxicology laboratories that must maintain broad panels of synthetic cannabinoid metabolite reference materials .

Quote Request

Request a Quote for MAB-CHMINACA metabolite M3 RM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.